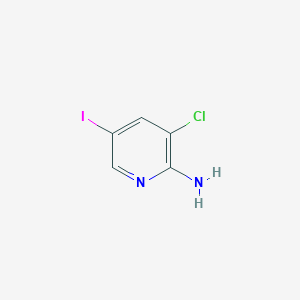

3-Chloro-5-iodopyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCUFMMWUXRBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589871 | |

| Record name | 3-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952901-62-1 | |

| Record name | 3-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Iodopyridin 2 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH₂) at the 2-position of the pyridine (B92270) ring is a key site of nucleophilic reactivity. As a lone pair donor, this amine moiety can readily engage in reactions to form new carbon-nitrogen bonds, a crucial step in the synthesis of many heterocyclic compounds used in pharmaceuticals. chemicalbook.com The nucleophilicity of the amine allows it to participate in a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Palladium-Catalyzed Cross-Coupling: The amine group can act as the nucleophile in Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates. acs.org

Condensation Reactions: Participation in reactions with carbonyl compounds to form imines or to build larger heterocyclic systems.

This reactivity makes the amine group a versatile handle for molecular elaboration. netascientific.com

Electrophilic Nature of Halogen Substituents in Substitution Reactions

The carbon atoms of the pyridine ring bonded to the chlorine and iodine atoms are electrophilic. This character is enhanced by the electron-withdrawing nature of both the halogens and the pyridine ring's nitrogen atom. chemicalbook.com This electrophilicity makes the compound an excellent substrate for two main classes of substitution reactions:

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides or other amines, can displace the halogen atoms, particularly under forcing conditions like high temperature or in the presence of a strong base. ambeed.comgoogle.com The electron-deficient nature of the pyridine ring facilitates this type of reaction.

Metal-Catalyzed Cross-Coupling Reactions: The compound is an ideal partner in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. ambeed.comlookchem.com In these transformations, the carbon-halogen bond is the reactive site, undergoing oxidative addition to a low-valent palladium catalyst, which initiates the catalytic cycle. lookchem.com

Differential Reactivity of Chlorine vs. Iodine in Pyridine Ring

A significant aspect of the chemistry of 3-Chloro-5-iodopyridin-2-amine is the differential reactivity between the C-I and C-Cl bonds. The iodine atom at the 5-position is substantially more reactive than the chlorine atom at the 3-position, especially in palladium-catalyzed cross-coupling reactions. lookchem.combeilstein-journals.org This selectivity is attributed to the lower bond dissociation energy and greater polarizability of the C-I bond compared to the C-Cl bond.

This reactivity difference allows for regioselective functionalization, where the iodine can be selectively replaced while the chlorine atom remains intact. This is a powerful tool for the sequential synthesis of complex molecules. lookchem.com For instance, a Sonogashira coupling can be performed selectively at the iodine position, followed by a different coupling reaction at the chlorine position under more forcing conditions. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Selective Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Chloro-3-iodopyridine (B15675) | p-Toluidine | Pd-BINAP / Cs₂CO₃ | Toluene, Reflux | 2-Chloro-3-(p-tolylamino)pyridine | Good | lookchem.com |

| Sonogashira Coupling | 2-Chloro-5-iodopyridine (B1352245) | Phenylacetylene (1 equiv.) | PdCl₂(PPh₃)₂ | Ionic Liquid, 55°C | 2-Chloro-5-(phenylethynyl)pyridine | 72% | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Suzuki Coupling | 2-Chloro-5-iodopyridine | Phenylboronic acid dimethyl ester | Pd Catalyst | - | 2-Chloro-5-phenylpyridine | - | chemicalbook.comsigmaaldrich.com |

Oxidation and Reduction Pathways of this compound

The functional groups on this compound allow for specific oxidation and reduction reactions.

Oxidation: The primary amine group can be oxidized to form nitroso or nitro derivatives using appropriate oxidizing agents. Such transformations can significantly alter the electronic properties and subsequent reactivity of the pyridine ring.

Reduction: The pyridine ring itself can be reduced to the corresponding piperidine (B6355638) under certain catalytic hydrogenation conditions. More commonly, the halogen atoms can be involved in reductive processes. For example, metal-halogen exchange using organolithium or magnesium reagents can occur, replacing a halogen with a metal to form an organometallic intermediate that can be used in further synthesis. ambeed.com The iodine atom can also be reduced to an iodide ion under specific redox conditions. ambeed.com

Mechanistic Elucidation of Key Transformations

The most synthetically valuable transformations involving this compound are palladium-catalyzed cross-coupling reactions. The mechanism for these reactions is well-established and proceeds through a catalytic cycle. Taking a Suzuki coupling as an example:

Oxidative Addition: A Pd(0) catalyst species inserts into the C-I bond, which is the most reactive site, forming a Pd(II) intermediate. This is typically the rate-determining step, and its preference for the C-I over the C-Cl bond is the basis for the reaction's selectivity. lookchem.com

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the iodide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Mechanistic studies for related polyhalogenated pyridines confirm that the reaction pathway and selectivity are highly dependent on the choice of catalyst, ligands, and base. lookchem.comacs.org

Role of this compound as a Ligand in Catalysis

Beyond its role as a reactive substrate, this compound has the potential to act as a ligand in organometallic chemistry. chemicalbook.com The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the adjacent amine group allows for the possibility of acting as a bidentate chelating ligand, binding to a metal through both the pyridine nitrogen and the amino nitrogen.

The electronic interplay between the amine and halogen groups on the pyridine ring creates a unique electronic environment that can influence the reactivity and selectivity of a metal catalyst it is coordinated to. chemicalbook.com The synthesis of complex ligands for catalysis often involves the use of palladium-catalyzed C-N bond-forming reactions, highlighting the synergy between the compound's dual roles as both a building block for ligands and a potential ligand itself. acs.org

Derivatization and Scaffold Functionalization of 3 Chloro 5 Iodopyridin 2 Amine

Strategies for Further Functionalization of the Pyridine (B92270) Ring

The pyridine ring of 3-chloro-5-iodopyridin-2-amine offers two distinct electrophilic sites at the carbon atoms bearing the halogen substituents. The iodine atom at the C5 position is significantly more reactive than the chlorine atom at the C3 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity is the cornerstone of strategies for selective functionalization.

Key strategies include:

Selective Suzuki-Miyaura Coupling: The C5-iodo position readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.gov The chloro group at C3 generally remains intact under these conditions, allowing for the isolation of 5-aryl-3-chloropyridin-2-amine derivatives. This selective C-C bond formation is a common first step in multi-step synthetic sequences. nih.gov

Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C5-iodo position can be selectively targeted for C-N bond formation via Buchwald-Hartwig amination. This allows for the introduction of various aryl or alkyl amine substituents at the C5 position. A selective Buchwald-Hartwig protocol has been demonstrated for the C5 arylamination of the related 2-chloro-5-iodopyridine (B1352245), highlighting the feasibility of this transformation. orgsyn.org

Sonogashira Coupling: The iodo group is also highly susceptible to Sonogashira coupling with terminal alkynes. This reaction provides a direct route to 5-alkynyl-3-chloropyridin-2-amines, which are valuable intermediates for further cyclization reactions to form fused heterocyclic systems. acs.org

Functionalization of the Chloro Group: While less reactive, the C3-chloro group can be functionalized in subsequent steps. After an initial reaction at the C5-iodo position, the chloro group can undergo nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions under more forcing conditions. rsc.orgresearchgate.net

The following table summarizes the selective functionalization reactions at the C5-Iodo position.

| Reaction Type | Reagents/Catalyst | Position Targeted | Resulting Structure |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C5-Iodo | 5-Aryl-3-chloropyridin-2-amine |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst (e.g., rac-BINAP), Base (e.g., Cs₂CO₃) | C5-Iodo | 5-(Dialkyl/Aryl)amino-3-chloropyridin-2-amine |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | C5-Iodo | 5-Alkynyl-3-chloropyridin-2-amine |

Transformations Involving the Amino Group

The amino group at the C2 position is a key functional handle, acting as a potent nucleophile and a directing group. Its transformations are crucial for protecting the group, modulating the scaffold's electronic properties, and participating directly in the formation of new heterocyclic rings.

Common transformations include:

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group (e.g., acetyl, benzoyl). This is often used as a protecting group strategy to prevent unwanted side reactions during subsequent functionalization of the pyridine ring. orgsyn.org For example, N-(3-Chloro-5-iodopyridin-2-yl)acetamide can be synthesized to protect the amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) yields sulfonamides. This transformation not only protects the amine but also significantly alters the electronic nature of the scaffold. In the synthesis of pyrrolo[3,2-c]pyridines from the related 2-chloro-3-iodopyridin-4-amine, the amino group was bis-mesylated. researchgate.net

Role in Cyclization: The amino group is a key participant in cyclization reactions to form fused heterocycles. It can act as the intramolecular nucleophile that attacks an electrophilic center installed on an adjacent position (C3), leading to ring closure. This is a fundamental step in the synthesis of imidazo[4,5-b]pyridines and other fused systems. acs.org

Sequential Introduction of Diverse Chemical Entities

The true synthetic power of the this compound scaffold lies in the ability to perform a series of selective reactions in a controlled, sequential manner. By exploiting the differential reactivity of the functional groups, chemists can introduce a variety of substituents at specific positions to build molecular complexity.

A typical synthetic sequence might involve:

Initial C-C or C-N bond formation at C5: The most reactive site, the C5-iodo group, is addressed first using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. nih.govacs.org

Transformation of the Amino Group: The C2-amino group may be protected (e.g., by acylation) before or after the initial C5-functionalization to prevent interference.

Second Cross-Coupling or Substitution at C3: The less reactive C3-chloro group can then be targeted for a second cross-coupling reaction or a nucleophilic aromatic substitution. acs.org

Cyclization: Finally, the installed functionalities can be manipulated to induce intramolecular cyclization, often involving the C2-amino group, to generate complex fused heterocyclic systems. acs.orgacs.org

An example of this sequential strategy is the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. This process begins with a regioselective palladium-catalyzed amination at the C3 position of 2-chloro-3-iodopyridine (B15675) (a close analog), followed by a second amination at the C2 position, creating a 2,3-diaminopyridine (B105623) intermediate that can be cyclized. acs.org Similarly, sequential Suzuki reactions on 2-amino-5-bromo-3-iodopyridine (B1270907) have been used to introduce two different aryl groups onto the pyridine core, demonstrating a powerful method for creating diverse structures. nih.gov

Synthesis of Complex Heterocyclic Systems Utilizing the this compound Scaffold

The strategically placed functional groups on this compound make it an ideal starting material for synthesizing a variety of fused heterocyclic ring systems, which are prevalent in many biologically active molecules.

Imidazo[4,5-b]pyridines are an important class of heterocycles with a wide range of pharmacological activities. researchgate.netresearchgate.net The synthesis of these derivatives from precursors like this compound typically involves the construction of a 2,3-diaminopyridine intermediate.

A general synthetic approach is as follows:

Introduction of a Nitrogen Nucleophile at C3: The chloro group at the C3 position is substituted by an amine. This can be achieved via a Buchwald-Hartwig amination or other C-N bond-forming reactions on a related 2-chloro-3-iodopyridine scaffold. acs.org

Formation of the 2,3-Diaminopyridine: The resulting intermediate now possesses the requisite 1,2-diamine functionality on the pyridine ring.

Cyclization: The 2,3-diaminopyridine is then cyclized with a one-carbon electrophile to form the fused imidazole (B134444) ring. Reagents like triphosgene, formic acid, or various aldehydes can be used to generate diverse imidazo[4,5-b]pyridines, including the corresponding imidazo[4,5-b]pyridin-2-ones. acs.org

The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is another privileged scaffold in medicinal chemistry. Syntheses starting from halogenated aminopyridines often utilize palladium-catalyzed domino reactions. While many examples start with the isomeric 2-chloro-3-iodopyridin-4-amine, the principles are directly applicable. researchgate.netchemicalbook.com

A representative strategy involves:

Sonogashira Coupling: The synthesis often begins with a palladium- and copper-catalyzed Sonogashira coupling of the C3-iodo position with a suitable terminal alkyne. acs.org For the synthesis of pyrrolo[3,2-c]pyridines, the starting material would be a 4-aminopyridine, and the coupling would occur at the C3-iodo position. researchgate.net

Domino Cyclization: The resulting 3-alkynyl-4-aminopyridine intermediate is then subjected to a base- or metal-catalyzed intramolecular cyclization. The amino group attacks the alkyne, leading to the formation of the fused pyrrole (B145914) ring in a domino fashion. acs.org This approach has been used to generate a wide array of substituted 1H-pyrrolo[3,2-c]pyridines. acs.org

The following table outlines a synthetic route to a key pyrrolo[3,2-c]pyridine intermediate starting from a related isomer.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1. Iodination | 2-Chloropyridin-4-amine | Iodine monochloride, NaOAc | 2-Chloro-3-iodopyridin-4-amine | researchgate.net |

| 2. Mesylation | 2-Chloro-3-iodopyridin-4-amine | Methanesulfonyl chloride, Pyridine | Bis-mesylated intermediate | researchgate.net |

| 3. Cyclization Precursor | Bis-mesylated intermediate | Sonogashira coupling with an alkyne | Alkynyl pyridine derivative | acs.org |

| 4. Cyclization | Alkynyl pyridine derivative | Base-mediated cyclization | Pyrrolo[3,2-c]pyridine core | acs.org |

The versatility of the this compound scaffold extends to the synthesis of other complex fused systems. The term "azaindole" encompasses various isomers of pyrrolopyridine, including the pyrrolo[3,2-c]pyridines (5-azaindoles) discussed above. researchgate.net

An example of a more complex fused system is the synthesis of dipyrido[1,2-a:3′,2′-d]imidazoles . A highly efficient synthesis of this ring system was achieved via a tandem double palladium-catalyzed amination of 2-chloro-3-iodopyridine with 2-aminopyridine (B139424). thieme-connect.com

The proposed mechanism involves:

Initial palladium-catalyzed amination between the C3-iodo position of 2-chloro-3-iodopyridine and 2-aminopyridine.

A second, intramolecular palladium-catalyzed C-N bond formation occurs between the nitrogen of the newly added pyridine ring and the C2-chloro position of the original ring, forming the fused system in a one-pot procedure. thieme-connect.com

This powerful strategy demonstrates how the orthogonal reactivity of the two halogen atoms can be harnessed to rapidly construct complex, multi-ring azaheterocycles. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-5-iodopyridin-2-amine, providing detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of the related compound 5-Chloro-3-iodopyridin-2-amine, the aromatic protons appear as distinct doublets. Specifically, the proton at the 6-position resonates at δ 7.98 (d, J = 2.2 Hz, 1H), and the proton at the 4-position appears at δ 7.84 (d, J = 2.2 Hz, 1H). The amine protons (NH2) are observed as a broad singlet at approximately δ 5.06. rsc.org For 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine, a derivative, the aromatic protons show signals at δ 7.96 (d, J = 2.4, 1H) and 7.51 (d, J = 2.5, 1H). rsc.org

¹³C NMR Spectroscopy: Carbon NMR provides further insight into the carbon framework. For 5-Bromo-3-iodopyridin-2-amine, a structurally similar compound, the carbon signals are observed at δ 77.8, 107.3, 148.3, 148.5, and 156.6. beilstein-journals.org These shifts are influenced by the electronegativity and position of the halogen and amine substituents on the pyridine (B92270) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 5-Chloro-3-iodopyridin-2-amine | H-6 | 7.98 | d | 2.2 | rsc.org |

| H-4 | 7.84 | d | 2.2 | rsc.org | |

| NH₂ | 5.06 | s | - | rsc.org | |

| 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | Aromatic H | 7.96 | d | 2.4 | rsc.org |

| Aromatic H | 7.51 | d | 2.5 | rsc.org |

Mass Spectrometry Techniques for Molecular Weight and Isotopic Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the isotopic distribution of this compound. The presence of chlorine and iodine, both of which have characteristic isotopic patterns, makes MS a particularly informative technique.

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of the molecule. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of the related 5-bromo-3-iodopyridin-2-amine is 298.8675, with the found value being 298.8667. beilstein-journals.org This level of accuracy is vital for unambiguous identification.

Table 2: Mass Spectrometry Data for Halogenated Pyridine Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |

| 5-Bromo-3-iodopyridin-2-amine | [M+H]⁺ | 298.8675 | 298.8667 | HRMS (ESI) | beilstein-journals.org |

| 3-chloropyrido[3',2':4,5]furo[2,3-b]pyridine | [M+H]⁺ | 205 | - | MS (FAB) | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Bromo-3-iodopyridin-2-amine shows characteristic bands at 3447, 3268, and 3151 cm⁻¹, which are attributed to the N-H stretching vibrations of the amine group. beilstein-journals.org The band at 1619 cm⁻¹ corresponds to the scissoring vibration of the NH₂ group. beilstein-journals.org For 5-Chloro-3-iodopyridin-2-amine, similar N-H stretching bands are observed at 3450, 3291, and 3140 cm⁻¹, with the NH₂ scissoring vibration at 1635 cm⁻¹. beilstein-journals.org The C-Cl stretching vibrations in chloro-substituted pyridines typically appear in the range of 550–750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the vibrations of the pyridine ring. In related halopyridines, Raman spectra have been used to identify the fundamental vibrational modes. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for Halogenated 2-Aminopyridines

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| 5-Bromo-3-iodopyridin-2-amine | N-H stretch | 3447, 3268, 3151 | beilstein-journals.org |

| NH₂ scissoring | 1619 | beilstein-journals.org | |

| 5-Chloro-3-iodopyridin-2-amine | N-H stretch | 3450, 3291, 3140 | beilstein-journals.org |

| NH₂ scissoring | 1635 | beilstein-journals.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and for preliminary purity checks. For instance, in the synthesis of related compounds, TLC is used to identify impurities such as incomplete chlorination products.

Column Chromatography: Column chromatography is a standard purification technique. For the purification of 5-Chloro-3-iodopyridin-2-amine, silica (B1680970) gel chromatography is employed. rsc.org Similarly, flash chromatography with a 20% ethyl acetate-pentane eluent is used to purify 5-bromo- and 5-chloro-3-iodopyridin-2-amine. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final product with high accuracy. It is also used for the preparative separation of compounds. lookchem.com For example, analytical HPLC can be used to confirm the purity of synthesized compounds, often requiring a purity of >98%.

Computational Chemistry and Theoretical Modeling of 3 Chloro 5 Iodopyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-chloro-5-iodopyridin-2-amine. These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.

The presence of an amino group (a lone pair donor) and halogen atoms (chlorine and iodine) on the pyridine (B92270) ring creates a unique electronic environment. chemicalbook.com This arrangement influences the molecule's reactivity, making it both a potential nucleophile and electrophile. chemicalbook.com DFT calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's electronic stability and reactivity. For instance, a smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Related Halogenated Pyridine Derivative

| Property | Value |

| HOMO Energy | -5.34 eV |

| LUMO Energy | -1.52 eV |

| HOMO-LUMO Gap | 3.82 eV |

This data is for 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, a structurally related compound, and is provided for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological receptor, typically a protein. mdpi.com These methods are crucial in drug discovery and development for understanding the binding mode and affinity of potential drug candidates.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com For derivatives of halogenated pyridines, docking studies have been employed to explain observed structure-activity relationships (SAR). For example, in studies of related compounds as inhibitors of enzymes like glutamate (B1630785) racemase, molecular docking helped to elucidate how the molecules fit into the active site. chemicalbook.comresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.com This allows for the study of the stability of the binding interactions and conformational changes that may occur upon binding. mdpi.com These simulations can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the complex. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net QSAR models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.net

In the context of this compound and its derivatives, QSAR studies can be used to identify the key molecular descriptors that influence their biological activity. These descriptors can be related to various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

A specific approach, Group-based QSAR (G-QSAR), has been developed to provide more interpretable models by fragmenting molecules and calculating descriptors for these fragments. researchgate.net This method can offer clearer insights into which parts of the molecule are most important for activity and where modifications might lead to improved properties. researchgate.net For instance, a G-QSAR study on a series of HIV reverse transcriptase inhibitors highlighted the importance of hydrophobic groups and specific atomic arrangements for biological activity. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions, Including Halogen Bonding

The presence of chlorine and iodine atoms in this compound makes the study of halogen bonding a particularly relevant aspect of its computational analysis. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com

In the crystal structure of related compounds, various intermolecular interactions, including hydrogen bonds and π-π stacking, are observed in addition to halogen bonds. researchgate.netiucr.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the crystal packing. iucr.org These interactions play a crucial role in determining the solid-state properties of the compound.

Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the pathways and selectivity of chemical reactions involving this compound. DFT calculations can be used to model the transition states of potential reaction pathways, allowing for the determination of activation energies. researchgate.net The pathway with the lower activation energy is generally favored, providing a prediction of the reaction's regioselectivity. researchgate.net

For dihalogenated pyridines, such as the related 2-chloro-3-iodopyridine (B15675), DFT studies have been conducted to understand the site-selectivity in palladium-catalyzed cross-coupling reactions. researchgate.net These calculations have shown that the presence of the nitrogen atom in the pyridine ring activates the adjacent carbon positions, influencing the outcome of the reaction. researchgate.net The nature of the halogen atoms is also a critical factor, with the carbon-iodine bond typically being more reactive than the carbon-chlorine bond in such reactions. chemicalbook.com

The prediction of reaction selectivity is crucial for the efficient synthesis of desired products, especially when the starting material has multiple reactive sites. By understanding the factors that control selectivity, chemists can choose appropriate reaction conditions (catalysts, solvents, etc.) to favor the formation of the target molecule.

Applications and Pharmacological Potential in Medicinal Chemistry

3-Chloro-5-iodopyridin-2-amine as a Core Scaffold for Drug Discovery

This compound serves as a versatile scaffold in the discovery of new drugs. cymitquimica.combuu.ac.th Its structure allows for diverse chemical modifications, enabling the creation of libraries of compounds for screening against various biological targets. The presence of reactive sites, including the amino group and the halogen substituents, facilitates the attachment of different functional groups, leading to the development of novel therapeutic agents. evitachem.comlookchem.com The pyridine (B92270) core is a common motif in many biologically active compounds, and the specific substitution pattern of this compound provides a unique starting point for medicinal chemists. researchgate.net

Design and Synthesis of Bioactive Molecules Based on the Pyridin-2-amine Framework

The pyridin-2-amine framework is a key structural element in many bioactive molecules. The synthesis of such molecules often involves the use of this compound as a starting material. For example, it can be used in Sonogashira coupling reactions to introduce alkyne-containing side chains, a common strategy in the synthesis of complex organic molecules. rsc.org The reactivity of the chlorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. evitachem.com These synthetic strategies enable the creation of a diverse range of compounds with potential therapeutic applications.

Enzyme Inhibitor Development and Mechanism of Action Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes. The pyridine ring and its substituents can interact with the active site of enzymes, leading to inhibition of their catalytic activity. For instance, pyridine derivatives have been explored as kinase inhibitors, which are important targets in cancer therapy. vulcanchem.com The specific mechanism of action often involves the formation of hydrogen bonds and other non-covalent interactions between the inhibitor and the enzyme. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective enzyme inhibitors.

Targeting Specific Biological Receptors and Pathways

The versatility of the this compound scaffold allows for the design of molecules that can target specific biological receptors and pathways. evitachem.com By modifying the substituents on the pyridine ring, it is possible to tune the compound's affinity and selectivity for a particular receptor. This targeted approach is essential for developing drugs with improved efficacy and reduced side effects. Research in this area focuses on understanding the structure-activity relationships of these compounds to optimize their interaction with biological targets.

Therapeutic Areas of Research

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyridine derivatives have shown promising antimicrobial activity against a range of bacteria and yeasts. rsc.org Studies have demonstrated that derivatives of this compound can exhibit significant inhibitory activity against various pathogenic microorganisms. For example, certain 7-azaindoles synthesized from 2-amino-5-chloro-3-iodopyridine (B150797) have shown notable activity against Cryptococcus neoformans. rsc.org The antimicrobial properties of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

Below is a table summarizing the antimicrobial activity of a related compound, 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data is for a structurally related compound and serves as an example of the potential antimicrobial activity of halogenated pyridines.

Antiviral Agents (e.g., Anti-HIV, Anti-HBV)

The pyridin-2-amine scaffold has been a focus in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.gov Modifications to the pyridine ring have been shown to be crucial for antiviral activity. researchgate.net For instance, certain pyridinone derivatives have demonstrated potent inhibitory activity against HIV reverse transcriptase. nih.gov While direct studies on the antiviral activity of this compound are limited, its use as a building block for more complex molecules with antiviral potential is an active area of research. rsc.orgchemicalbook.com The development of new antiviral drugs is of paramount importance, and the versatility of the pyridin-2-amine framework offers a promising avenue for the discovery of novel therapeutic agents.

Anticancer Research

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors, and the specific halogenation pattern of this compound makes it a crucial intermediate in this field. Derivatives of this compound are utilized in the synthesis of molecules that target kinases involved in cancer progression. For instance, related pyridine derivatives have been incorporated into inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response in cancer cells. acs.org Abrogation of the G2 checkpoint mediated by CHK1 is a specific therapeutic strategy, and compounds built from similar scaffolds have been evaluated for this purpose. acs.org

Research into boron-containing pyridine derivatives has also highlighted potential anticancer properties. The incorporation of a boronic acid moiety, often via a Suzuki coupling at the iodine position, can lead to compounds that disrupt cellular processes in cancer cells, ultimately inducing apoptosis. Studies on related structures have yielded potent activity, with IC50 values in the sub-micromolar range against certain cancer cell lines.

Table 1: Examples of Related Pyridine Scaffolds in Anticancer Research This table is representative of activities found in related pyridine derivatives, illustrating the potential of the core structure.

| Compound Class | Target/Mechanism | Example Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | Kinase Inhibition (e.g., IRAK-4) | Inhibition of pathways in cancer progression. | |

| Aminopyrazine Derivatives | CHK1 Inhibition | Abrogation of etoposide-induced G2 checkpoint arrest in HT29 colon cancer cells. | acs.org |

| Boron-Containing Pyridines | Apoptosis Induction | IC50 of 0.064 μM against specific cancer types for a related structure. |

Anti-Inflammatory Compounds

The structural framework of this compound is valuable for developing novel anti-inflammatory agents. Research has shown that related iodinated aminopyridines can serve as precursors for kinase inhibitors that modulate inflammatory responses, such as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). Furthermore, in vitro studies have demonstrated that compounds derived from this class can inhibit the production of pro-inflammatory cytokines in human immune cells.

A practical application of a closely related isomer involves the synthesis of 4-pyridinyloxy-modified imidazo[2,1-b] smolecule.comthiazines. biointerfaceresearch.com In this work, a 2-chloro-5-iodopyridine (B1352245) derivative was reacted to produce compounds that showed significant anti-inflammatory activity in in-vivo carrageenan-induced paw edema tests in rats. biointerfaceresearch.com The resulting heterocyclic systems were identified as promising candidates for further optimization as anti-inflammatory drugs. biointerfaceresearch.com

Antidiabetic Agents

The pursuit of novel antidiabetic agents has led researchers to explore various heterocyclic scaffolds, including those derived from substituted aminopyridines. Structural analogs of 3-Iodopyridine-2,6-diamine, which shares the iodinated aminopyridine core, have been investigated for the development of antidiabetic sulfonamide derivatives.

In a broader context, indole (B1671886) derivatives are recognized for their potential antihyperglycemic activity. acs.org Studies on indole-3-acetamides, which feature an amide linkage similar to what could be formed with this compound, have shown that halogen substituents play a key role in their α-amylase inhibitory activity. acs.org For example, an indole-3-acetamide (B105759) with a para-chloro substitution was the second most active compound in its series (IC50 = 1.76 ± 0.2 μM), while a para-iodo substituted compound also showed high potency (IC50 = 2.14 ± 0.08 μM). acs.org This highlights the potential of using this compound to create hybrid molecules with significant antidiabetic properties.

Table 2: α-Amylase Inhibitory Activity of Related Halogenated Compounds Data from a study on Indole-3-acetamides, demonstrating the influence of halogen substituents.

| Compound | Key Substituent | α-Amylase IC50 (μM) | Reference |

|---|---|---|---|

| Compound 21 | para-Chloro | 1.76 ± 0.2 | acs.org |

| Compound 20 | para-Iodo | 2.14 ± 0.08 | acs.org |

| Compound 19 | meta-Iodo | 2.28 ± 0.08 | acs.org |

Antiparasitic Compounds (e.g., Trypanocidal Activity)

This compound and its close relatives are valuable scaffolds in the synthesis of compounds with antiparasitic activity. A positional isomer, 6-chloro-5-iodopyridine-2,3-diamine, has been used as a key intermediate in the synthesis of benzimidazole (B57391) derivatives with parasiticidal properties. google.com The synthesis involved reducing a nitropyridine precursor, followed by a Suzuki coupling at the iodine position and subsequent cyclization to form the final active compound. google.com

The imidazo[1,2-a]pyridine (B132010) scaffold, which can be synthesized from 2-aminopyridines, is present in drugs with known biological activities. researchgate.net This core has been investigated for antitrypanosomal activity. researchgate.net Research into inhibitors of rhodesain, a crucial cysteine protease for the parasite Trypanosoma brucei rhodesiense, has also explored complex heterocyclic structures that could potentially be synthesized using building blocks like this compound. researchgate.net The development of potent and selective rhodesain inhibitors is a key strategy for treating human African trypanosomiasis.

Neurological Applications

Intermediates based on the halogenated aminopyridine structure are instrumental in creating compounds for neurological applications. A positional isomer, 2-Chloro-3-iodopyridin-4-amine, is noted as a critical intermediate for synthesizing drugs targeting various neurological pathways. chemicalbook.com Similarly, 4-Amino-3-iodopyridine is a key building block for therapeutic agents aimed at neurological disorders, partly due to its potential to permeate the blood-brain barrier.

The versatility of this chemical class extends to its use in developing inhibitors for kinases relevant to the nervous system. For example, patent literature describes the synthesis of B-Raf inhibitors, which have applications in disorders associated with deregulated kinase activity, and includes a patent classification for antidepressants. google.com The synthesis of these complex molecules often involves intermediates like 3-chloro-4-iodopyridin-2-amine, demonstrating the utility of the scaffold in this therapeutic area. google.com

Applications in Agrochemical Research and Development

Synthesis of Herbicides

Halogenated pyridines are foundational to the creation of several classes of herbicides. chemicalbook.com While specific public research on the direct use of 3-Chloro-5-iodopyridin-2-amine in the synthesis of a commercialized herbicide is not extensively detailed, the methodologies applied to its isomers and structurally related compounds illustrate its potential. For instance, related chlorinated pyridine (B92270) compounds are known precursors to herbicides such as clopyralid.

Research in the field has led to the development of novel picolinic acid herbicides. One study details the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which have shown significant herbicidal activity. mdpi.com These compounds are designed as auxin herbicide analogues and have demonstrated high efficacy against various weeds, with some derivatives showing greater inhibitory effects on root growth than existing commercial herbicides. mdpi.com The synthesis of these complex molecules often involves multi-step processes where a halogenated aminopyridine core is a key starting material.

Furthermore, a United States patent describes the synthesis of 4-amino-3-chloro-6-(poly-substituted aryl)pyridine-2-carboxylic acid derivatives, which exhibit broad-spectrum herbicidal activity. The synthesis process outlined in the patent starts with a related iodinated pyridine, highlighting the importance of such intermediates in developing new herbicidal agents. googleapis.com

Development of Pesticides and Insecticides

In the realm of pesticide and insecticide development, this compound and its related structures serve as critical building blocks. google.comlookchem.com The pyridine ring is a common feature in many modern insecticides due to its ability to interact with biological targets in pests, often with high efficiency and lower toxicity to non-target organisms. google.com

A Chinese patent, for example, outlines a preparation method for 2-amino-5-chloro-pyridine, emphasizing its role as an important intermediate in the synthesis of pesticides. google.com The patent highlights the broad application prospects of pyridine-based insecticides due to their high efficiency and environmental decomposition characteristics. google.com

The reactivity of compounds like 4-chloro-3-iodopyridin-2-amine (B1370409) is exploited in synthetic pathways to create more complex molecules. For instance, Suzuki-Miyaura coupling reactions can be used to introduce other functional groups, a common strategy in the development of new pesticidal compounds. The synthesis of 4-chloro-3-cyclopropylpyridin-2-amine (B11787887) from 4-chloro-3-iodopyridin-2-amine and cyclopropylboronic acid serves as an example of how the core structure can be modified to generate novel chemical entities for agrochemical screening.

The versatility of these halogenated pyridinamines allows for the creation of a diverse library of compounds for biological testing, leading to the discovery of new and effective pesticides and insecticides. lookchem.com

Future Perspectives and Emerging Research Avenues

Novel Synthetic Strategies and Process Optimization

The development of efficient and regioselective synthetic methods for polyfunctionalized pyridines is a continuous area of research. For 3-Chloro-5-iodopyridin-2-amine and its analogs, future efforts are likely to focus on metal-free and one-pot reaction sequences to improve yields, reduce costs, and enhance sustainability.

Recent advancements in pyridine (B92270) synthesis have explored metal-free multicomponent reactions and formal [3+3] cycloadditions of enamines with unsaturated aldehydes and ketones. acs.org These approaches offer novel pathways to construct the pyridine core. For the specific functionalization of the pyridine ring, strategies involving directed ortho-lithiation have been investigated for related 2-chloropyridines, although regioselectivity can be influenced by other substituents on the ring. mdpi.com For instance, the lithiation of 2-chloronicotinic acid has shown high selectivity for the 4-position. mdpi.com

Process optimization for the synthesis of related halogenated pyridines has included the use of microwave irradiation to shorten reaction times and improve yields, as demonstrated in the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine. Furthermore, the development of optimized methods for the synthesis of related compounds, such as 2-amino-5-iodopyridine (B21400) using hydrogen peroxide as an oxidant in water, highlights a move towards safer and more environmentally friendly processes. google.com

Future research will likely explore the application of these modern synthetic methods to produce this compound and its derivatives with high efficiency and selectivity. The table below outlines some potential synthetic strategies.

| Synthetic Strategy | Description | Potential Advantages |

| Metal-Free Cycloadditions | Formal [3+3] cycloaddition reactions to construct the pyridine ring. acs.org | Avoids the use of expensive and potentially toxic metal catalysts. |

| Directed ortho-Metalation | Utilizing directing groups to achieve regioselective functionalization of the pyridine ring. mdpi.com | High regioselectivity for the introduction of substituents. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Reduced reaction times and potentially higher yields. |

| Flow Chemistry | Continuous processing for improved control over reaction parameters and scalability. | Enhanced safety, reproducibility, and scalability. |

Exploration of New Biological Targets and Therapeutic Applications

Halogenated pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. lookchem.com

The versatile reactivity of the chloro and iodo substituents allows for the introduction of various functional groups through reactions like Suzuki-Miyaura cross-coupling and nucleophilic substitutions. evitachem.com This enables the creation of libraries of compounds for screening against a wide range of biological targets. For example, related 3,5-disubstituted 2-aminopyridines have shown potent antimalarial activity. lookchem.com

Research into pyridinone derivatives, which can be synthesized from aminopyridines, has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.org Boron-containing pyridine derivatives, synthesized from precursors like 3-chloro-5-iodopyridine, have demonstrated potential as anticancer agents by disrupting cellular processes in cancer cells.

Future research is expected to focus on:

Kinase Inhibitors: Derivatives of this compound could be explored as inhibitors of specific kinases involved in cancer and inflammatory diseases.

Antimicrobial Agents: The compound can serve as a scaffold for the development of new antibacterial and antifungal agents.

Central Nervous System (CNS) Agents: The pyridine core is present in many CNS-active drugs, and novel derivatives could be investigated for neurological disorders.

The table below summarizes potential therapeutic applications for derivatives of this compound.

| Therapeutic Area | Potential Biological Target | Example of Related Compound Activity |

| Oncology | Protein Tyrosine Kinases, HDAC, IDH frontiersin.org | Boron-containing pyridine derivatives have shown anticancer activity. |

| Infectious Diseases | Dihydrofolate Reductase, DNA Gyrase | 3,5-disubstituted 2-aminopyridines exhibit antimalarial properties. lookchem.com |

| Inflammation | IRAK-4, Cyclooxygenase (COX) | Pyridinone derivatives have demonstrated anti-inflammatory effects. frontiersin.org |

| Neurological Disorders | 5-HT Receptors, Nicotinic Acetylcholine Receptors lookchem.com | Pyridine derivatives are being investigated for conditions like Alzheimer's disease. |

Advanced Materials Science Applications

The unique electronic properties imparted by the halogen atoms make this compound and its derivatives interesting candidates for applications in materials science. evitachem.com The pyridine ring itself is a key component in many advanced materials.

The incorporation of this compound into polymers could enhance properties such as thermal stability, electrical conductivity, and chemical resistance. chemicalbook.com For instance, the integration of boron-containing compounds into polymer matrices has been shown to improve thermal and mechanical properties.

Furthermore, derivatives of this compound are being used in the development of organic light-emitting diodes (OLEDs). For example, 5-chloro-3-(2-(methylthio)phenyl)pyridin-2-amine, synthesized from 5-chloro-3-iodopyridin-2-amine, is a precursor for phosphorescent OLEDs. rsc.org

Emerging research in this area includes:

Organic Electronics: Synthesis of novel organic semiconductors and conductors for use in transistors, sensors, and displays. chemicalbook.com

Functional Polymers: Development of polymers with tailored optical, electronic, or thermal properties.

Luminescent Materials: Creation of new phosphorescent and fluorescent materials for lighting and imaging applications. rsc.org

| Material Application | Relevant Property | Example |

| Organic Light-Emitting Diodes (OLEDs) | Phosphorescence | Precursor to benzo lookchem.comthieno[2,3-b]pyridine derivatives used in green and blue phosphorescent OLEDs. rsc.org |

| Functional Polymers | Thermal Stability, Mechanical Strength | Incorporation of boron-containing pyridine derivatives into polymer backbones. |

| Sensors | Electronic Properties | Potential use in electrochemical sensors for detecting environmental pollutants or biomolecules. |

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis and application of this compound, a focus on sustainable practices is crucial.

This includes the development of catalytic systems that are metal-free or utilize earth-abundant metals, reducing reliance on precious metals like palladium which are often used in cross-coupling reactions. rsc.org The use of environmentally benign solvents, such as water or super-critical fluids, and energy-efficient reaction conditions, like microwave or photochemical activation, are also key areas of investigation. google.com

A notable example is the synthesis of 2-amino-5-iodopyridine in water, which avoids the use of organic solvents. google.com Additionally, research into metal-free N-arylation reactions of halogenated pyridines offers a more sustainable alternative to traditional metal-catalyzed methods. rsc.org

Future directions for sustainable processes involving this compound include:

Catalyst Development: Designing highly active and recyclable catalysts for its synthesis and derivatization.

Solvent Selection: Prioritizing the use of green solvents or solvent-free reaction conditions.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods.

常见问题

Q. What role do hydrogen bonds play in the supramolecular assembly of this compound?

- Methodological Answer :

- Dimer Formation : Intermolecular N–H⋯N bonds (2.8–3.0 Å) create centrosymmetric dimers, as seen in 3-chloropyridin-2-amine. These dimers stack via π-π interactions (~3.6 Å spacing) .

- Solvent Inclusion : Crystallize from THF/water to trap solvent molecules in voids, altering unit cell parameters (e.g., a = 11.149 Å, b = 5.453 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。